molecular formula C13H15NO2 B8374254 Ethyl 4-cyano-2-phenyl-butanoate

Ethyl 4-cyano-2-phenyl-butanoate

Cat. No. B8374254
M. Wt: 217.26 g/mol
InChI Key: IDEPGWOIIRSBKK-UHFFFAOYSA-N
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Patent
US08044069B2

Procedure details

A solution of the product from Example 91A (2.42 g, 11.14 mmol) in 7 M ammonia/methanol (40 mL) was added to solvent washed Raney®-nickel (24.20 g, 412 mmol) in a 250 mL stainless steel pressure bottle and stirred for 16 hours under hydrogen at 30 pounds per square inch at room temperature. The mixture was filtered through a nylon membrane and concentrated to supply the title compound. 1H NMR (300 MHz, CDCl3) δ ppm 7.39-7.17 (m, 5H), 6.00 (s, 1H), 3.65 (dd, J=6.2, 8.3, 1H), 3.54-3.32 (m, 2H), 2.33-2.10 (m, 1H), 2.06-1.70 (m, 3H); MS (ESI+) m/z 176.1 (M+H)+.
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
stainless steel
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
24.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][CH:5]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:6](OCC)=[O:7])#[N:2]>N.CO.[Ni]>[C:11]1([CH:5]2[CH2:4][CH2:3][CH2:1][NH:2][C:6]2=[O:7])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.42 g
Type
reactant
Smiles
C(#N)CCC(C(=O)OCC)C1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
N.CO
Step Two
Name
stainless steel
Quantity
250 mL
Type
reactant
Smiles
Name
Quantity
24.2 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 hours under hydrogen at 30 pounds per square inch at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a nylon membrane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to supply the title compound

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C1(=CC=CC=C1)C1C(NCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.